2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Description
2-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a sulfur-containing ethylsulfanyl group at the 2-position of the benzoyl ring and a 2-methoxy-5-nitrophenyl substituent on the amide nitrogen. The ethylsulfanyl group contributes to moderate lipophilicity, while the nitro and methoxy groups introduce electron-withdrawing and electron-donating effects, respectively.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23-15-7-5-4-6-12(15)16(19)17-13-10-11(18(20)21)8-9-14(13)22-2/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKELJGBCNJXFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-5-nitrobenzene.
Thioether Formation: The nitro compound is then reacted with ethylthiol in the presence of a base such as sodium hydride to form 2-(ethylsulfanyl)-5-nitroanisole.
Amidation: Finally, the thioether compound is subjected to amidation with benzoyl chloride in the presence of a base like triethylamine to yield 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven properties:
Physicochemical and Druglikeness Properties
- Molecular Weight (MW) : The target compound’s MW (~350–370 g/mol) is comparable to nitazoxanide (MW: 307 g/mol) but higher than THHEB (MW: 314 g/mol). This places it near the upper limit of Lipinski’s rule (MW <500), suggesting acceptable oral bioavailability .
- Nitro Group Stability : The 5-nitro group on the phenyl ring may confer photolability or metabolic susceptibility (e.g., nitroreductase-mediated activation), similar to nitazoxanide’s nitro-thiazole .
Biological Activity
2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by the presence of an ethylsulfanyl group, a methoxy group, and a nitrophenyl moiety attached to a benzamide backbone. The combination of these functional groups is believed to influence its biological activity, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is . The structural arrangement allows for specific interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Structural Features
| Feature | Description |
|---|---|
| Ethylsulfanyl Group | Enhances lipophilicity and may influence membrane permeability |
| Methoxy Group | Can participate in hydrogen bonding and affect solubility |
| Nitro Group | Imparts electron-withdrawing properties, potentially enhancing reactivity |
The mechanism of action for 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity related to inflammatory pathways and cancer progression.
Biological Activity Overview
Research on benzamide derivatives indicates that they often exhibit significant biological activities. Notably, compounds similar to 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide have been studied for their anti-inflammatory , anticancer , and antimicrobial properties.
Comparative Analysis with Related Compounds
A comparative analysis reveals distinct biological activities associated with various substitutions on the benzamide structure. The following table summarizes key features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Methoxy-4-nitrophenyl)benzamide | Lacks ethylsulfanyl | Anti-inflammatory activity |
| 3-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide | Chlorine instead of sulfur | Anticancer properties |
| N-(4-Fluorophenyl)benzamide | No nitro or methoxy groups | Antiemetic effects |
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have shown that 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide can inhibit pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
- Antimicrobial Properties : Research has highlighted the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
